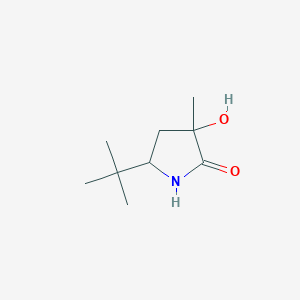
(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Crystal Structure and Binding Studies
Studies on similar compounds, like 3-(2-(2-hydroxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one, have provided insights into their crystal structure and DNA binding capabilities. The Schiff base has been synthesized, characterized, and its interaction with calf thymus DNA indicates an intercalative mode of binding, highlighting its potential in studying DNA interactions and designing DNA-targeted therapies (P. Sukanya, C. Reddy, & G. Bhargavi, 2020).
Organic Chemistry and Synthesis
Quinoxaline-2(1H)-ones undergo ring fission upon treatment with hydrazine, leading to the synthesis of various derivatives. This reactivity profile aids in the development of novel organic synthesis methodologies (G. Cheeseman & M. Rafiq, 1971). Moreover, the synthesis of novel quinoxalines with antimicrobial properties further demonstrates the versatility of these compounds in developing new therapeutic agents (Hanan M. Refaat, A. A. Moneer, & Omneya M. Khalil, 2004).
Medicinal Chemistry Applications
Various derivatives of (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one have been investigated for their pharmacological activities. For instance, certain derivatives have shown promise as analgesic and anti-inflammatory agents, suggesting their potential in drug development for treating pain and inflammation (V. Alagarsamy et al., 2007; V. Alagarsamy et al., 2011).
Materials Science
The compound and its derivatives have been explored for corrosion inhibition in materials science, demonstrating their utility in protecting metals from corrosion, which has implications for extending the lifespan of materials in various industrial applications (A. Tazouti et al., 2016).
Propiedades
IUPAC Name |
3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERSBADJAXGQM-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2761654.png)
![Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2761655.png)




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2761660.png)

